![molecular formula C23H32N2O3 B5598300 1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine
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Description
Synthesis Analysis
The synthesis of complex piperidine derivatives often involves multi-step reactions, including one-pot reactions and the use of specific catalysts to achieve the desired structures. For example, Khan et al. (2013) reported the synthesis of a piperidine derivative using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives reveal insights into their stability and interaction potential. Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, showcasing the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of piperidine derivatives towards various electrophiles and their ability to form stable compounds through reactions such as C,C-coupling has been a subject of research. Birk and Voss (1996) explored the preparation and electrophilic substitution of specific piperidine derivatives, highlighting their synthetic versatility (Birk & Voss, 1996).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the behavior of piperidine derivatives in different environments. These properties are often determined through X-ray crystallography and spectroscopic methods.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, define the potential applications of piperidine derivatives. Studies such as those by Crotti, Berti, and Pineschi (2011) have contributed to understanding the regioselective introduction of functional groups into piperidine derivatives, opening doors to new synthetic routes and applications (Crotti, Berti, & Pineschi, 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to piperidine derivatives highlights innovative synthesis methods and structural elucidations. For instance, studies have shown methods for preparing piperidine derivatives through various chemical reactions, demonstrating the compound's versatility and potential for creating a wide array of structurally diverse derivatives with possible unique biological activities (Birk & Voss, 1996). These synthesis methods contribute to the development of new compounds for further pharmacological evaluation.
Pharmacological Activities
Several studies have focused on the pharmacological activities of piperidine derivatives, suggesting their potential in drug development. For example, novel small molecule motilin receptor agonists based on piperidine structures have been identified, showing promise in modulating gastrointestinal motility (Westaway et al., 2009). Additionally, derivatives have been evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Molecular Structure and Interactions
Crystallographic studies of piperidine derivatives provide insights into their molecular structures and potential interactions with biological targets. For instance, the molecular and crystal structures of various hydroxy derivatives of hydropyridine have been analyzed to understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, which is crucial for designing compounds with desired biological activities (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
1-[3-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-17(26)25-11-3-6-21(15-25)23(27)24-12-9-18(10-13-24)16-28-22-8-7-19-4-2-5-20(19)14-22/h7-8,14,18,21H,2-6,9-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBOUIHAIQHFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)COC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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